(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Enzyme Inhibition PLP-Dependent Enzymes Bacterial Metabolism

Researchers studying PLP-dependent enzymes require stable competitive inhibitors for structural and kinetic analyses. (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (CAS 16008-59-6) addresses this need. • Validated Ki=5 μM against tryptophan indole-lyase, enabling co-crystallization without substrate turnover. • Defined MS signature (m/z 221) for quantitative protein oxidation assays. • Chiral (2S) oxindole scaffold for precise stereochemical incorporation in peptide synthesis. Shipped globally with certified purity and analytical documentation.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 16008-59-6
Cat. No. B105657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid
CAS16008-59-6
Synonymseta-(3-(2-indolinone))alanine
beta-3-oxindolylalanine
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C(=O)N2)CC(C(=O)O)N
InChIInChI=1S/C11H12N2O3/c12-8(11(15)16)5-7-6-3-1-2-4-9(6)13-10(7)14/h1-4,7-8H,5,12H2,(H,13,14)(H,15,16)/t7?,8-/m0/s1
InChIKeySFJCKRJKEWLPTL-MQWKRIRWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid: Overview


(2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid (CAS 16008-59-6), also known as β-3-oxindolylalanine or oxindolyl-L-alanine, is a non-proteinogenic, chiral amino acid derived from the oxidation of L-tryptophan [1]. Structurally, it is defined by an oxindole (2-oxoindoline) moiety attached to the β-carbon of alanine, a modification that fundamentally alters its electronic and conformational properties compared to its native aromatic counterpart [2]. This compound is a well-characterized intermediate in the acid-catalyzed degradation of tryptophan in proteins and a recognized oxidation product in biological systems subject to oxidative stress, such as the aged human lens .

Why Oxindolyl-L-alanine Cannot Be Substituted


Substituting (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid with a generic oxindole or L-tryptophan is scientifically untenable due to its unique combination of stereochemistry, electronic structure, and chemical reactivity. The (2S) chiral center dictates a specific spatial orientation critical for biomolecular interactions, while the oxidation state of the indole ring creates a non-aromatic, hydrogen-bond-accepting scaffold that is absent in L-tryptophan [1]. Unlike simple oxindole building blocks, this compound retains the complete amino acid framework, allowing direct, stereospecific incorporation into peptide chains via standard synthesis methods. This specific profile confers a defined and quantifiable biochemical behavior, evidenced by its potent competitive inhibition of tryptophan indole-lyase (Ki = 5 μM), a property that cannot be assumed for its oxidized diastereomers or other tryptophan catabolites .

Quantitative Evidence vs. Key Comparators


Inhibition of Tryptophan Indole-Lyase (TIL)

Oxindolyl-L-alanine functions as a potent competitive inhibitor of tryptophan indole-lyase (tryptophanase), a key bacterial enzyme. It demonstrates a binding affinity (Ki) of 5 μM, which is comparable to the Michaelis constant (Km) of the natural substrate, L-tryptophan [1]. This affinity contrasts with other tryptophan-derived oxindoles, such as dioxindolyl-L-alanine, which show different kinetics and binding modes [2]. The oxindole ring mimics the proposed indolenine tautomer intermediate state of the enzymatic reaction, making it a mechanistically relevant probe.

Enzyme Inhibition PLP-Dependent Enzymes Bacterial Metabolism Tryptophan Analogs

Nitrosation-Induced Mutagenicity

In a direct head-to-head study, (2S)-2-amino-3-(2-oxoindolin-3-yl)propanoic acid (referred to as 2,3-dihydro-2-oxo-tryptophan) exhibited the highest mutagenic activity when reacted with nitrite under simulated gastric conditions, compared to two other major tryptophan decomposition products: 2,3-dihydro-3-hydroxy-2-oxo-tryptophan (13081-15-7) and 2-(2-amino-2-carboxyethylthio)tryptophan (550-94-7) [1]. This indicates a unique and heightened chemical reactivity profile specific to its 2-oxoindoline structure, which is not shared by closely related oxidized tryptophan species. The reaction generated multiple mutagens, including a novel compound, 3-(1-nitroso-2-nitroethylidene)-2-indolinone [1].

Mutagenicity Nitrosation Chemical Reactivity Food Safety Protein Hydrolysis

Mass Spectrometric Detection in Human Lens

(2S)-2-amino-3-(2-oxoindolin-3-yl)propanoic acid (oxindolealanine) serves as a specific, quantifiable biomarker for early-stage tryptophan oxidation in proteins. In studies of age-related human cataracts, this compound was detected at significantly elevated levels in cataractous lens tissue compared to healthy controls via LC-MS/MS . Its unambiguous identification is facilitated by a characteristic mass spectrometric fingerprint: a precursor ion of m/z 221 and a distinct fragmentation pattern that differentiates it from other tryptophan oxidation products like kynurenine and N-formylkynurenine, which have different m/z values [1][2].

Biomarker Discovery Oxidative Stress Cataract Research Mass Spectrometry Tryptophan Oxidation

Key Application Scenarios


Mechanistic Probe for PLP-Dependent Enzymes

Leverage its validated Ki of 5 μM against tryptophan indole-lyase to dissect catalytic mechanisms of PLP-dependent enzymes. Unlike L-tryptophan, which is rapidly turned over, oxindolylalanine acts as a stable, competitive inhibitor, enabling detailed kinetic and structural studies, including X-ray crystallography of enzyme-inhibitor complexes . This application is supported by direct kinetic data [1].

Oxidative Stress Biomarker Reference Standard

Utilize the compound's well-defined mass spectrometric signature (m/z 221) and unique fragmentation pattern to develop and validate quantitative LC-MS/MS methods for detecting protein oxidation. Its use as an analytical standard allows for the accurate quantification of tryptophan oxidation products in biological samples from diseases associated with oxidative stress, such as cataract formation .

Precursor for Nitrosative Stress and Mutagenesis

Employ (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid as a defined precursor to generate and study novel N-nitroso compounds under controlled conditions. The documented finding that this specific compound yields the most potent mutagenic reaction among a group of related tryptophan decomposition products makes it a valuable tool for investigating the chemical mechanisms of nitrosamine formation and related toxicology .

Stereospecific Building Block for Peptide Synthesis

Incorporate this chiral amino acid into solid-phase peptide synthesis to create peptidomimetics with altered conformational landscapes. The (2S) stereochemistry and non-planar oxindole ring provide a defined, rigid structural motif that can influence peptide backbone conformation and receptor interactions, a property that distinguishes it from its racemic or stereochemically undefined counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-2-Amino-3-(2-oxoindolin-3-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.